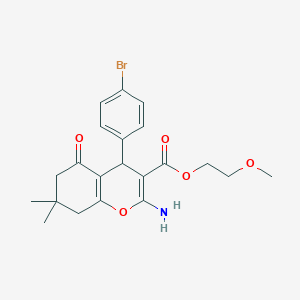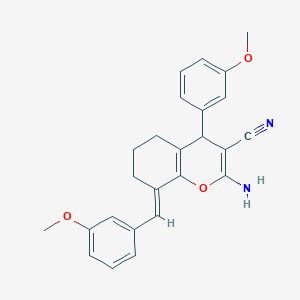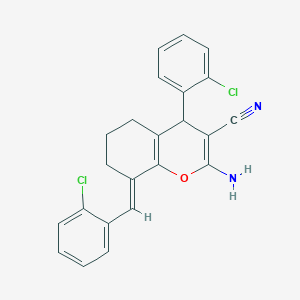![molecular formula C15H10BrF3N2O2S B387991 2-bromo-N-[(Z)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]benzamide](/img/structure/B387991.png)
2-bromo-N-[(Z)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N’-[3-oxo-3-(2-thienyl)-1-(trifluoromethyl)propylidene]benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a bromine atom, a thienyl group, and a trifluoromethyl group, making it a subject of interest for chemists and researchers.
Méthodes De Préparation
The synthesis of 2-bromo-N’-[3-oxo-3-(2-thienyl)-1-(trifluoromethyl)propylidene]benzohydrazide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-bromobenzohydrazide with 3-oxo-3-(2-thienyl)-1-(trifluoromethyl)propylidene under specific reaction conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
2-bromo-N’-[3-oxo-3-(2-thienyl)-1-(trifluoromethyl)propylidene]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-bromo-N’-[3-oxo-3-(2-thienyl)-1-(trifluoromethyl)propylidene]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate, particularly in the development of new drugs with specific biological activities.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-bromo-N’-[3-oxo-3-(2-thienyl)-1-(trifluoromethyl)propylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-bromo-N’-[3-oxo-3-(2-thienyl)-1-(trifluoromethyl)propylidene]benzohydrazide stands out due to its unique combination of functional groups. Similar compounds include:
2-bromo-N’-[3-oxo-3-(2-furyl)-1-(trifluoromethyl)propylidene]benzohydrazide: This compound has a furyl group instead of a thienyl group.
2-bromo-N’-[3-oxo-3-(2-pyridyl)-1-(trifluoromethyl)propylidene]benzohydrazide: This compound contains a pyridyl group instead of a thienyl group.
These similar compounds share some chemical properties but differ in their specific applications and reactivity due to the variations in their functional groups.
Propriétés
Formule moléculaire |
C15H10BrF3N2O2S |
|---|---|
Poids moléculaire |
419.2g/mol |
Nom IUPAC |
2-bromo-N-[(Z)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]benzamide |
InChI |
InChI=1S/C15H10BrF3N2O2S/c16-10-5-2-1-4-9(10)14(23)21-20-13(15(17,18)19)8-11(22)12-6-3-7-24-12/h1-7H,8H2,(H,21,23)/b20-13- |
Clé InChI |
HIYYGHLUTUEDMW-MOSHPQCFSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NN=C(CC(=O)C2=CC=CS2)C(F)(F)F)Br |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)N/N=C(/CC(=O)C2=CC=CS2)\C(F)(F)F)Br |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NN=C(CC(=O)C2=CC=CS2)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B387908.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-di(2-thienyl)nicotinonitrile](/img/structure/B387909.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B387910.png)

![Ethyl 6-amino-5,7,7-tricyano-8-[2-(trifluoromethyl)phenyl]-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate](/img/structure/B387919.png)

![2-[(4-Tert-butylbenzyl)sulfanyl]-4-thien-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B387922.png)
![2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B387923.png)
![2-[(4-Iodobenzyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B387924.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B387925.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B387927.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-{3-nitrobenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B387930.png)
![1-{(E)-[(3-methoxyphenyl)imino]methyl}-17-(1-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B387931.png)
